molecular formula C18H27NO3S B3018274 (E)-N-[[1-(4-Hydroxybutan-2-yl)cyclobutyl]methyl]-2-(4-methylphenyl)ethenesulfonamide CAS No. 1798428-59-7

(E)-N-[[1-(4-Hydroxybutan-2-yl)cyclobutyl]methyl]-2-(4-methylphenyl)ethenesulfonamide

Cat. No.: B3018274
CAS No.: 1798428-59-7
M. Wt: 337.48
InChI Key: KZYKMSZMRMNXIC-UHFFFAOYSA-N
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Description

(E)-N-[[1-(4-Hydroxybutan-2-yl)cyclobutyl]methyl]-2-(4-methylphenyl)ethenesulfonamide (CAS 1798428-59-7) is a chemical compound with the molecular formula C18H27NO3S and a molecular weight of 337.48 g/mol . This molecule features a stereocentre and an (E)-configured ethenesulfonamide group, which is a key pharmacophore found in potent inhibitors of the Werner syndrome helicase (WRN) . WRN is a promising therapeutic target in the field of oncology, particularly for the treatment of microsatellite unstable (MSI) cancers. Research indicates that WRN helicase inhibitors represent a novel synthetic lethal strategy for targeting and eliminating MSI-high cancer cells, which are prevalent in a subset of colorectal, endometrial, ovarian, and gastric cancers . The structure includes a 4-methylphenyl group linked to the ethenesulfonamide, a cyclobutyl ring, and a 4-hydroxybutan-2-yl chain, contributing to its physicochemical properties, including a topological polar surface area of 74.8 Ų . This product is intended for research purposes only and is a valuable tool for scientists investigating novel oncology pathways and targeted cancer therapies.

Properties

IUPAC Name

(E)-N-[[1-(4-hydroxybutan-2-yl)cyclobutyl]methyl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3S/c1-15-4-6-17(7-5-15)9-13-23(21,22)19-14-18(10-3-11-18)16(2)8-12-20/h4-7,9,13,16,19-20H,3,8,10-12,14H2,1-2H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYKMSZMRMNXIC-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2(CCC2)C(C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2(CCC2)C(C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-[[1-(4-Hydroxybutan-2-yl)cyclobutyl]methyl]-2-(4-methylphenyl)ethenesulfonamide is a sulfonamide derivative with a complex structure that has garnered attention for its potential biological activities, particularly in the field of cancer research. The compound's structural features, including the cyclobutyl ring and sulfonamide group, suggest various mechanisms of action that could be exploited therapeutically.

Structural Characteristics

The compound is characterized by:

  • Sulfonamide Functional Group : Known for antibacterial properties, this group may also influence other biological activities.
  • Cyclobutyl Ring : This unique structure could enhance selectivity towards specific biological targets.
  • Hydroxybutyl and Methylphenyl Moieties : These substituents may facilitate interactions with cellular components and receptors.

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer properties . It has shown cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer
  • Lung Cancer
  • Prostate Cancer

The proposed mechanisms of action include:

  • Inhibition of Cell Proliferation : The compound appears to interfere with the cell cycle, leading to reduced growth rates in cancer cells.
  • Induction of Apoptosis : Evidence suggests that it may trigger programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have evaluated the compound's efficacy and mechanisms:

  • Cytotoxicity Studies : A study demonstrated that this compound exhibited IC50 values ranging from 5 to 10 nM against various drug-resistant cancer cell lines, indicating potent anticancer activity .
  • Xenograft Models : In vivo studies using nude mice xenografts showed a dramatic reduction in tumor size when treated with this compound, suggesting its potential for therapeutic use .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound disrupts microtubule formation and arrests cells in the mitotic phase, which is critical for its anticancer activity .

Structure-Activity Relationship (SAR)

A quantitative structure-activity relationship (QSAR) analysis has been performed to understand how structural modifications influence biological activity. Key findings include:

  • The electronic and steric descriptors of the compound significantly correlate with its anticancer activity.
  • Substituents on the phenyl ring enhance selectivity towards specific molecular targets, particularly in endothelin receptor antagonism .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
SulfanilamideSimple sulfonamideAntibacterial
CelecoxibSulfonamide with aromatic ringsCOX-2 inhibitor
Benzene sulfonamideBasic sulfonamide structureAntimicrobial
Niflumic acidNon-steroidal anti-inflammatoryPain relief

The unique configuration of this compound enhances its selectivity and efficacy compared to traditional sulfonamides.

Scientific Research Applications

Anticancer Properties

Research has indicated that (E)-N-[[1-(4-Hydroxybutan-2-yl)cyclobutyl]methyl]-2-(4-methylphenyl)ethenesulfonamide exhibits cytotoxic effects against several cancer cell lines, including:

  • Breast Cancer
  • Lung Cancer
  • Prostate Cancer

The compound's mechanism of action is believed to involve the inhibition of cell proliferation and the induction of apoptosis, although detailed pathways are still under investigation. Preliminary studies suggest that its structural features enhance its interaction with biological targets, potentially leading to more selective therapeutic effects compared to traditional agents.

Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties, primarily through the inhibition of bacterial folate synthesis. Given the sulfonamide moiety in this compound, it may also exhibit antimicrobial activity against various pathogens. Research into its efficacy against specific bacterial strains is ongoing, with promising preliminary results indicating potential applications in treating bacterial infections.

Structure-Activity Relationship (SAR) Analysis

The structure of this compound allows for extensive SAR analysis. By comparing it with other sulfonamide derivatives, researchers can identify key structural features that contribute to its biological activity.

Compound NameStructure FeaturesBiological Activity
SulfanilamideSimple sulfonamideAntibacterial
CelecoxibSulfonamide with aromatic ringsCOX-2 inhibitor
Benzene sulfonamideBasic sulfonamide structureAntimicrobial
Niflumic acidNon-steroidal anti-inflammatoryPain relief

This table highlights how variations in structure can lead to diverse pharmacological effects, underscoring the importance of structural modifications in developing new therapeutic agents.

Molecular Docking

Molecular docking studies are being employed to predict how this compound interacts with various biological macromolecules such as proteins and nucleic acids. These studies help elucidate binding affinities and potential mechanisms of action, providing insights into how the compound may exert its effects at a molecular level.

High-throughput Screening

High-throughput screening techniques are utilized to evaluate the compound's activity against a wide array of biological targets rapidly. This approach accelerates the identification of promising candidates for further development in therapeutic applications.

Toxicity and Safety Profile

Assessing the toxicity and safety profile of this compound is crucial for its potential therapeutic use. Studies on toxicity profiles will inform researchers about the safe dosage ranges and any possible side effects associated with this compound, ensuring that it meets safety standards for clinical applications.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share the ethenesulfonamide core but differ in substituents, leading to variations in physicochemical and biological properties:

Compound Name Key Substituents Molecular Weight (g/mol) Synthesis Yield Notable Features
(E)-2-(4′-Hydroxy-2′,6′-dimethoxyphenyl)-N-(4-methoxyphenyl)ethenesulfonamide (6l) 4′-Hydroxy-2′,6′-dimethoxyphenyl, 4-methoxyphenyl ~407.4 60% Polar substituents enhance solubility; NMR data confirm stereochemical integrity
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide Azide groups ~335.4 Not reported High reactivity (azides); potential for click chemistry applications
(E)-N-(2-ethylbut-2-en-1-yl)-N-(phenylsulfonyl)benzenesulfonamide (4a) Ethylbutenyl, phenylsulfonyl ~399.5 High purity Bulky substituents may reduce membrane permeability
2-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide 4-Chlorophenyl, 4-methylbenzyl ~321.8 Not reported Chlorine increases lipophilicity; potential for enhanced target affinity
Key Observations:
  • Polarity and Solubility : Compound 6l (with methoxy and hydroxy groups) exhibits higher polarity compared to the target compound, which has a single hydroxyl group. This may influence pharmacokinetic properties like absorption and distribution .
  • Reactivity : The azide-containing analog () is highly reactive, enabling applications in bioconjugation, whereas the target compound’s hydroxyl group may participate in hydrogen bonding with biological targets .

Crystallographic and Spectroscopic Validation

  • Structural Confirmation : Tools like SHELXL () and ORTEP-III () are critical for resolving stereochemistry and confirming substituent positions in analogs, ensuring reliable comparisons .
  • NMR and IR Data : , and 9 provide detailed spectroscopic profiles for analogs, which can guide characterization of the target compound .

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